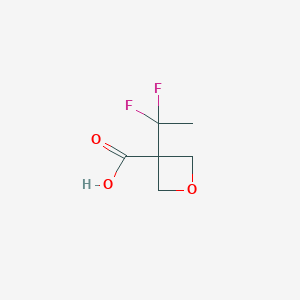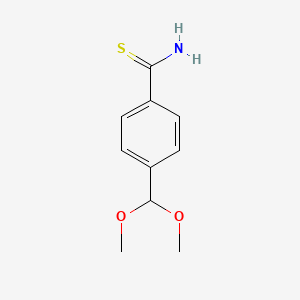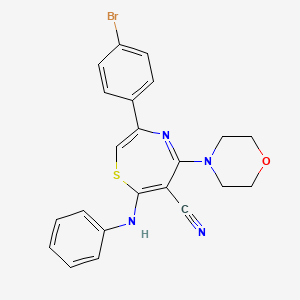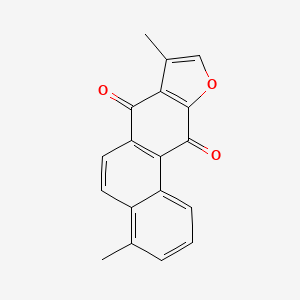
Isotanshinone I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、アビエタン型ノルジテルペノイドキノン類に属し、抗炎症、抗酸化、抗がん作用など、顕著な薬理活性を示しています .
2. 製法
合成経路および反応条件: イソタンシノン I の合成は、サルビア・ミルチオリザからの原料抽出から始まり、いくつかのステップを伴います。プロセスには以下が含まれます。
抽出: サルビア・ミルチオリザの根は乾燥させて微粉末にします。その後、粉末はエタノールまたはメタノールを使用して溶媒抽出されます。
分離: 抽出物は濃縮され、クロマトグラフィー法によってイソタンシノン I が分離されます。
精製: 分離された化合物は、再結晶またはその他の精製方法を使用してさらに精製され、純粋なイソタンシノン I が得られます.
工業生産方法: イソタンシノン I の工業生産は、同様のステップを踏みますが、より大規模に行われます。 超臨界流体抽出や高速液体クロマトグラフィーなどの高度な技術が、収量と純度を高めるために使用されます .
科学的研究の応用
Isotanshinone I has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its potential in modulating biological pathways, particularly in inflammation and apoptosis.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and antioxidant properties. .
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isotanshinone I involves several steps, starting from the extraction of the raw material from Salvia miltiorrhiza. The process includes:
Extraction: The roots of Salvia miltiorrhiza are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Isolation: The extract is concentrated and subjected to chromatographic techniques to isolate this compound.
Purification: The isolated compound is further purified using recrystallization or other purification methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are employed to enhance yield and purity .
化学反応の分析
反応の種類: イソタンシノン I は、以下を含むさまざまな化学反応を起こします。
酸化: さまざまなキノン誘導体を生成するために酸化することができます。
還元: 還元反応は、イソタンシノン I をヒドロキノン形に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、さまざまなキノン誘導体とヒドロキノン誘導体が含まれ、これらはそれぞれ異なる薬理学的特性を持っています .
4. 科学研究における用途
イソタンシノン I は、幅広い科学研究において用途があります。
化学: 他の生物活性化合物を合成するための前駆体として使用されます。
生物学: 研究により、特に炎症やアポトーシスにおいて、生物学的経路を調節する可能性が示されています。
作用機序
イソタンシノン I の作用機序には、いくつかの分子標的と経路が関係しています。
抗炎症: 特定のシグナル伝達経路を標的とすることで、好中球の動員を抑制し、炎症の解決を促進します。
類似化合物との比較
イソタンシノン I は、タンシノン I やタンシノン IIA などの他のタンシノンと構造的に似ています。 しかし、独特の薬理学的プロファイルを有しています。
タンシノン I: 抗炎症作用と抗がん作用は類似していますが、特定の分子標的と経路が異なります。
タンシノン IIA: 特に虚血再灌流障害から保護することにおいて、心臓血管系に有益であることが知られています
類似化合物:
- タンシノン I
- タンシノン IIA
- クリプトタンシノン
- ジヒドロタンシノン
イソタンシノン I は、抗炎症作用と抗がん作用を独自に組み合わせているため、さらなる研究開発に適した貴重な化合物です。
特性
IUPAC Name |
4,8-dimethylnaphtho[2,1-f][1]benzofuran-7,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)18-14(16(13)19)10(2)8-21-18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKZSUXWBGUGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C4=C(C3=O)C(=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the potential therapeutic benefits of Isotanshinone I in the context of Alzheimer's disease?
A1: [] this compound, a diterpenoid quinone found in Salvia Miltiorrhiza, exhibits promising anti-amyloidogenic properties. Research suggests that it can interact with aromatic amino acids like phenylalanine, which are present in amyloid-β (Aβ) peptides. This interaction may interfere with the π–π stacking interactions that drive the aggregation of Aβ peptides into amyloid fibrils, a hallmark of Alzheimer’s disease. While further investigation is needed, this potential to inhibit amyloid formation makes this compound an interesting candidate for Alzheimer's disease treatment research. []
Q2: Does this compound exhibit anti-inflammatory effects, and if so, what is the underlying mechanism?
A2: [, , ] Yes, both in vitro and in vivo studies suggest that this compound exhibits anti-inflammatory properties. [, , ] While the exact mechanism is still under investigation, studies point towards its ability to modulate the activity of Kupffer cells, a type of macrophage found in the liver. [, , ] Specifically, this compound appears to inhibit the lipopolysaccharide (LPS)-induced activation and proliferation of Kupffer cells, subsequently reducing the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-8. [, , ] This modulation of the inflammatory response suggests a potential therapeutic application of this compound in inflammatory diseases.
Q3: Are there any structural analogs of this compound with improved anti-inflammatory activity?
A3: [] Yes, research on structural analogs of this compound is ongoing, and several derivatives have demonstrated promising anti-inflammatory effects. [] For instance, a methoxy-substituted Tanshinone analog (compound 39 in the cited study) showed a specific ability to accelerate the resolution of inflammation in a zebrafish model without compromising the organism's host defense mechanisms. [] This finding highlights the potential of structure-activity relationship (SAR) studies in identifying this compound derivatives with enhanced therapeutic profiles for inflammatory diseases.
Q4: What analytical techniques are commonly employed to characterize and quantify this compound?
A4: [, ] Various analytical techniques are employed for the characterization and quantification of this compound. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural elucidation. [] For quantification, High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV-Vis and mass spectrometry, is frequently used. [] These techniques allow researchers to isolate, identify, and accurately measure the concentration of this compound in complex mixtures and biological samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

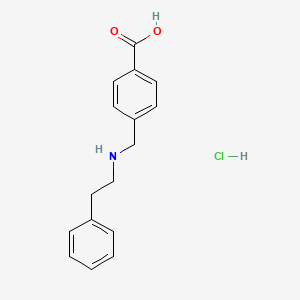

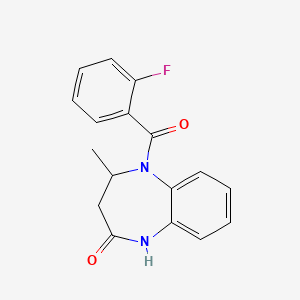
![2-(2,4-difluorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2780734.png)
![Dimethyl[methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})sulfamoyl]amine](/img/structure/B2780737.png)
![5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2780738.png)
![1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2780740.png)

![(2Z)-6-bromo-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780742.png)
